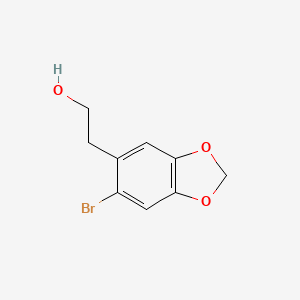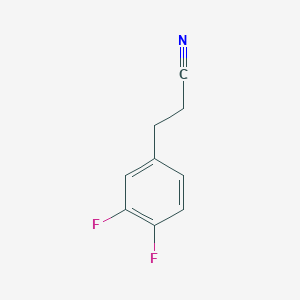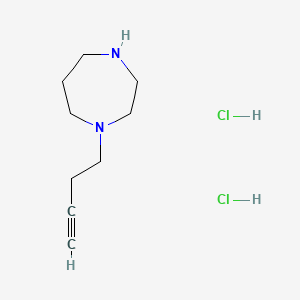
n1-Ethyl-2,2-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1-Ethyl-2,2-dimethylpropane-1,3-diamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amino groups. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n1-Ethyl-2,2-dimethylpropane-1,3-diamine can be achieved through several methods. One common method involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred and controlled at a specific temperature to obtain the desired product . Another method involves the reaction of 1,3-propanediamine with ethyl bromide, followed by nucleophilic substitution with 3-aminopropylamine .
Industrial Production Methods
For industrial production, the synthesis process is often optimized for higher yield and purity. One such method involves the continuous preparation of dimethylaminopropionitrile, followed by hydrogenation using a Raney-Nickel catalyst under high pressure . This method is suitable for large-scale production due to its simplicity and stability.
化学反応の分析
Types of Reactions
n1-Ethyl-2,2-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
科学的研究の応用
n1-Ethyl-2,2-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of n1-Ethyl-2,2-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can initiate signaling pathways and biochemical reactions, leading to various physiological effects .
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar in structure but lacks the ethyl group.
2,2-Dimethyl-1,3-propanediamine: Similar backbone but different substitution pattern.
Uniqueness
n1-Ethyl-2,2-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
特性
分子式 |
C7H18N2 |
|---|---|
分子量 |
130.23 g/mol |
IUPAC名 |
N'-ethyl-2,2-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-9-6-7(2,3)5-8/h9H,4-6,8H2,1-3H3 |
InChIキー |
OFKXGNJRTDKZBQ-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


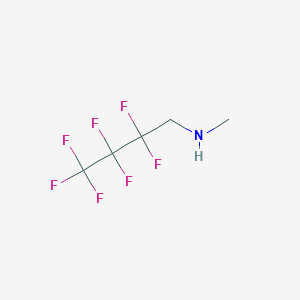
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
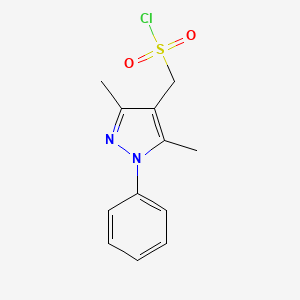

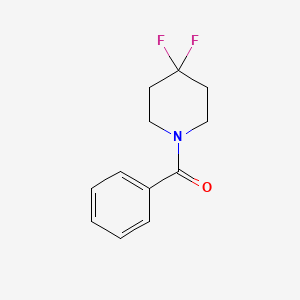
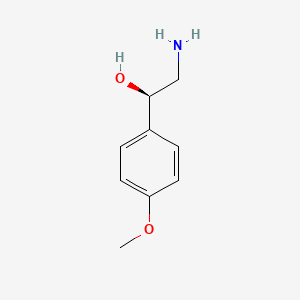
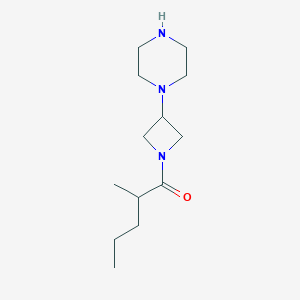
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)

